(3,5-dimethyl-1H-pyrazol-4-yl)-(3-nitrophenyl)diazene
Overview
Description
(3,5-dimethyl-1H-pyrazol-4-yl)-(3-nitrophenyl)diazene is a chemical compound that belongs to the class of diazenes, which are characterized by the presence of a nitrogen-nitrogen double bond This compound features a pyrazole ring substituted with methyl groups at positions 3 and 5, and a nitrophenyl group attached to the diazene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethyl-1H-pyrazol-4-yl)-(3-nitrophenyl)diazene typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a diazonium salt derived from 3-nitroaniline. The reaction is carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the diazonium intermediate. The intermediate then undergoes a coupling reaction with the pyrazole to form the desired diazene compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3,5-dimethyl-1H-pyrazol-4-yl)-(3-nitrophenyl)diazene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The diazene moiety can participate in electrophilic substitution reactions, where the nitrogen-nitrogen double bond can be replaced by other functional groups.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products, depending on the oxidizing agent used.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as halogens or alkylating agents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of (3,5-dimethyl-1H-pyrazol-4-yl)-(3-aminophenyl)diazene.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Oxidized derivatives with altered functional groups.
Scientific Research Applications
(3,5-dimethyl-1H-pyrazol-4-yl)-(3-nitrophenyl)diazene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of pyrazole-based ligands and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Medicine: Explored for its therapeutic potential in treating various diseases. Its structural features allow it to bind to specific enzymes and receptors, influencing biological pathways.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties. It can also be used in the synthesis of materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of (3,5-dimethyl-1H-pyrazol-4-yl)-(3-nitrophenyl)diazene involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazene moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The nitrophenyl group can participate in electron transfer reactions, affecting cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(3,5-dimethyl-1H-pyrazol-4-yl)-(4-ethoxyphenyl)diazene: Similar structure with an ethoxy group instead of a nitro group.
(3,5-dimethyl-1H-pyrazol-4-yl)methanol: Lacks the diazene and nitrophenyl groups, but shares the pyrazole core.
(3,5-dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide: Contains an amine group instead of the diazene moiety.
Uniqueness
(3,5-dimethyl-1H-pyrazol-4-yl)-(3-nitrophenyl)diazene is unique due to the presence of both the diazene and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a versatile compound for research and industrial use.
Properties
IUPAC Name |
(3,5-dimethyl-1H-pyrazol-4-yl)-(3-nitrophenyl)diazene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c1-7-11(8(2)13-12-7)15-14-9-4-3-5-10(6-9)16(17)18/h3-6H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFABUVMASIDQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)N=NC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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